molecular formula C10H8Cl3NO2 B14492050 2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide CAS No. 65374-99-4

2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide

Cat. No.: B14492050
CAS No.: 65374-99-4
M. Wt: 280.5 g/mol
InChI Key: SFDLHDHECRTVIN-UHFFFAOYSA-N
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Description

2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide is an organic compound characterized by the presence of an oxirane ring, a carboxamide group, and a trichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 3,4,5-trichloroaniline with an appropriate epoxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The trichlorophenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(3-trifluoromethylphenyl)oxirane-2-carboxamide
  • 2-Methyl-N-(3,4-dichlorophenyl)oxirane-2-carboxamide
  • 2-Methyl-N-(3,5-dichlorophenyl)oxirane-2-carboxamide

Uniqueness

2-Methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

65374-99-4

Molecular Formula

C10H8Cl3NO2

Molecular Weight

280.5 g/mol

IUPAC Name

2-methyl-N-(3,4,5-trichlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C10H8Cl3NO2/c1-10(4-16-10)9(15)14-5-2-6(11)8(13)7(12)3-5/h2-3H,4H2,1H3,(H,14,15)

InChI Key

SFDLHDHECRTVIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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